molecular formula C11H11FO3 B6209103 (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1612886-04-0

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B6209103
CAS RN: 1612886-04-0
M. Wt: 210.2
InChI Key:
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Description

(1s,3s)-1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, also known as 3FCA, is an organic compound with a wide range of applications in the fields of biochemistry and chemical synthesis. It is a cyclic carboxylic acid, which means it contains a closed ring of carbon atoms with a carboxyl group attached to it. 3FCA is a useful building block for the synthesis of complex molecules, and it has been found to have a variety of biological activities, including anti-inflammatory and anti-microbial properties.

Scientific Research Applications

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a useful building block for the synthesis of complex molecules, and it has been found to have a variety of biological activities, including anti-inflammatory and anti-microbial properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has also been used in the synthesis of peptides, and it has been found to be a useful tool for the study of protein-protein interactions. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been used in the study of enzyme-catalyzed reactions, and it has been found to be a useful tool for the study of enzyme kinetics.

Mechanism of Action

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with a wide range of biological activities, and it is thought to act through multiple mechanisms. One of the most studied mechanisms of action is its ability to interact with the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to inhibit the activity of COX, which leads to a decrease in the production of prostaglandins, and this can result in anti-inflammatory and anti-microbial effects. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to interact with other enzymes, such as lipoxygenase, and it has been found to modulate the activity of these enzymes.
Biochemical and Physiological Effects
(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects, and it has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to have anti-microbial effects, and it has been found to inhibit the growth of a variety of bacteria, including E. coli and S. aureus. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to have antioxidant effects, and it has been found to reduce the production of reactive oxygen species. Finally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been found to have anti-cancer effects, and it has been found to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a useful tool for the study of biochemical and physiological processes, and it has a number of advantages and limitations for lab experiments. One of the major advantages of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is its availability; it can be easily synthesized in the lab, and it is relatively inexpensive. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a relatively stable compound, and it can be stored for long periods of time. However, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a relatively reactive compound, and it can be easily degraded in the presence of light or heat. Additionally, (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a relatively non-specific compound, and it can interact with a variety of biological targets, which can make it difficult to study the specific effects of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid on a particular biochemical or physiological process.

Future Directions

The research into the effects of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is still in its early stages, and there are a number of potential future directions for research. One potential direction is the development of more specific inhibitors of COX, which could be used to study the specific effects of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid on inflammation. Additionally, further research into the anti-microbial effects of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be used to develop new treatments for bacterial infections. Finally, research into the anti-cancer effects of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be used to develop new treatments for cancer.

Synthesis Methods

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including the Wittig reaction, the Stille reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to produce an alkene. The Stille reaction involves the coupling of an organostannane with an organohalide to produce a substituted alkene. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile to produce an alcohol. All of these methods are useful for the synthesis of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and they can be used to produce the compound in a variety of forms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorophenylacetic acid", "cyclobutanone", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Reduction of 3-fluorophenylacetic acid to 3-fluorophenylacetaldehyde using sodium borohydride in methanol", "Step 2: Condensation of 3-fluorophenylacetaldehyde with cyclobutanone in the presence of sodium hydroxide to form (1s,3s)-1-(3-fluorophenyl)cyclobutan-1-ol", "Step 3: Oxidation of (1s,3s)-1-(3-fluorophenyl)cyclobutan-1-ol to (1s,3s)-1-(3-fluorophenyl)cyclobutan-1-one using sodium hypochlorite in acetic acid", "Step 4: Hydrolysis of (1s,3s)-1-(3-fluorophenyl)cyclobutan-1-one to (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid using hydrochloric acid and sodium bicarbonate", "Step 5: Purification of the target compound by recrystallization from diethyl ether and water" ] }

CAS RN

1612886-04-0

Product Name

(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Molecular Formula

C11H11FO3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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